molecular formula C21H20N2O3 B2378771 N-(3-methoxyphenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946246-78-2

N-(3-methoxyphenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2378771
CAS No.: 946246-78-2
M. Wt: 348.402
InChI Key: ITNRGHVKJBAYBK-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H20N2O3 and its molecular weight is 348.402. The purity is usually 95%.
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Scientific Research Applications

Enantioselective Synthesis and Chemical Characterization

Compounds with structural similarities to "N-(3-methoxyphenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide" have been explored for their synthetic pathways and chemical properties. Research in this area often focuses on the development of new synthetic methods that can provide these compounds in high yield and purity, which is crucial for their application in medicinal chemistry and drug discovery (Calvez, Chiaroni, & Langlois, 1998).

Pharmacological Research

Chemical structures resembling the query compound have been investigated for their potential pharmacological properties. For instance, studies on similar dihydropyridine derivatives have shown applications in the discovery of kinase inhibitors, highlighting their significance in the development of therapeutic agents against various diseases, including cancer and inflammatory conditions (Schroeder et al., 2009).

Properties

IUPAC Name

N-(3-methoxyphenyl)-1-[(2-methylphenyl)methyl]-2-oxopyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c1-15-7-3-4-8-16(15)14-23-12-6-11-19(21(23)25)20(24)22-17-9-5-10-18(13-17)26-2/h3-13H,14H2,1-2H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITNRGHVKJBAYBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=CC=C(C2=O)C(=O)NC3=CC(=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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